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Introduction
MSC-1186 is a potent and highly selective, ATP-competitive, reversible pan-inhibitor of

Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] Developed through a structure-guided

medicinal chemistry effort, it emerged from a fragment screening campaign originally targeting

focal adhesion kinase (FAK).[2][4] This compound has demonstrated nanomolar potency

against SRPK1, SRPK2, and SRPK3, along with excellent kinome-wide selectivity, making it a

valuable chemical probe for studying SRPK biology and a promising starting point for

therapeutic development.[2][4]

Serine/arginine-rich protein kinases (SRPKs) are a family of enzymes that play a crucial role in

the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing

factors.[5] Dysregulation of SRPK activity has been implicated in various diseases, including

cancer and viral infections, making them attractive targets for therapeutic intervention. MSC-
1186's ability to potently and selectively inhibit all three SRPK isoforms provides a powerful tool

to investigate the downstream consequences of pan-SRPK inhibition.

This technical guide provides an in-depth overview of MSC-1186, including its biochemical and

cellular activity, selectivity profile, and the experimental methodologies used for its

characterization.
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Quantitative Data Summary
The following tables summarize the key quantitative data for MSC-1186, providing a clear

comparison of its activity across different assays and SRPK isoforms.

Table 1: In Vitro Biochemical Activity of MSC-1186

Target IC₅₀ (nM) Kd (nM)

SRPK1 2.7 -

SRPK2 81 145

SRPK3 0.6 -

IC₅₀ values were determined by Reaction Biology using a radiometric kinase assay. Kd for

SRPK2 was determined by Isothermal Titration Calorimetry (ITC).

Table 2: Cellular Target Engagement and Activity of MSC-1186

Assay Format Target IC₅₀ / EC₅₀ (nM) Cell Line

NanoBRET (Intact

Cells)
SRPK1 98 HEK293T

SRPK3 40 HEK293T

NanoBRET (Lysed

Cells)
SRPK1 44 HEK293T

SRPK2 149 HEK293T

SRPK3 40 HEK293T

Cellular IC₅₀/EC₅₀ values were determined using the NanoBRET™ Target Engagement Assay.

Mechanism of Action and Signaling Pathway
SRPKs are key regulators of the spliceosome, a dynamic molecular machine responsible for

removing introns from pre-mRNA. The activity of SRPKs is integrated with cellular signaling
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pathways, such as the EGF/Akt pathway, to control alternative splicing in response to

extracellular stimuli.
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Caption: SRPK Signaling Pathway and MSC-1186 Inhibition.

Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of MSC-1186 are

provided below.

Biochemical Kinase Inhibition Assay (Reaction Biology)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Principle: A radiometric assay using ³³P-labeled ATP to measure the phosphorylation of a

substrate by the target kinase. The amount of incorporated radiolabel is proportional to the

kinase activity.

Protocol:

Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM

MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

Substrate and Cofactors: Add the substrate (e.g., Myelin Basic Protein - MBP for SRPK1)

and cofactors to the reaction buffer.

Kinase Addition: Add the purified human SRPK enzyme (SRPK1, SRPK2, or SRPK3) to

the substrate solution.

Compound Incubation: Introduce MSC-1186 at various concentrations to the reaction

mixture.

Initiation: Start the kinase reaction by adding ³³P-ATP.

Incubation: Incubate the reaction at a controlled temperature for a specified time.

Termination and Detection: Stop the reaction and quantify the amount of ³³P incorporated

into the substrate using a filter-binding apparatus and scintillation counting.
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Data Analysis: Calculate the percentage of inhibition at each compound concentration

relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-

response curve.
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Caption: Biochemical Kinase Inhibition Assay Workflow.
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Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the extent to which a compound binds to its target protein within living

cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the

proximity of a fluorescently labeled tracer (which binds to the kinase active site) and the

target kinase, which is fused to a NanoLuc® luciferase. A test compound that binds to the

kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

Cell Culture and Transfection:

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Co-transfect the cells with plasmids encoding the NanoLuc®-SRPK fusion protein and a

carrier DNA using a suitable transfection reagent (e.g., FuGene HD).

Allow protein expression for 18-20 hours.

Assay Preparation:

Harvest the transfected cells and resuspend them in Opti-MEM.

Dispense the cell suspension into a 384-well white assay plate.

Compound and Tracer Addition:

Add serially diluted MSC-1186 to the wells.

Add the NanoBRET™ Kinase Tracer to the wells.

Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the

compound and tracer to reach binding equilibrium with the target protein.

Detection:
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Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to

the wells.

Measure the donor (450 nm) and acceptor (610 nm) emission signals using a

luminometer capable of filtered luminescence measurements.

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine

the IC₅₀ value by plotting the BRET ratio against the compound concentration and fitting

the data to a dose-response curve.
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Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.
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Kinome-wide Selectivity
MSC-1186 has demonstrated exceptional kinome-wide selectivity. In a broad panel of kinase

assays, it showed minimal off-target activity, a critical feature for a chemical probe and a

desirable characteristic for a therapeutic candidate. The high selectivity is attributed to non-

conserved interactions with the uniquely structured hinge region of the SRPK family.[2]

While the full dataset from a comprehensive kinome scan is not publicly available, the primary

literature reports high selectivity in an in vitro kinase panel from Reaction Biology at a

concentration of 1 µM against 395 kinases.

In Vivo Studies
To date, there is no publicly available information on the in vivo efficacy or pharmacokinetic

properties of MSC-1186. Further studies are required to evaluate its potential as a therapeutic

agent in animal models of diseases where SRPK activity is dysregulated.

Conclusion
MSC-1186 is a highly potent and selective pan-SRPK inhibitor that serves as an invaluable tool

for dissecting the roles of SRPKs in cellular processes and disease. Its well-characterized in

vitro and cellular activity, combined with its high selectivity, make it a superior chemical probe

for studying the consequences of SRPK inhibition. While further in vivo studies are necessary

to establish its therapeutic potential, MSC-1186 represents a significant advancement in the

development of SRPK-targeted molecules. The detailed experimental protocols provided in this

guide are intended to facilitate further research and application of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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